3-(2,5-Dimethylpyrrol-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Description
3-(2,5-Dimethylpyrrol-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one is a heterocyclic compound featuring a tetrahydrobenzothienopyrimidinone core fused with a thiophene ring. The substituent at position 3 is a 2,5-dimethylpyrrole group, which imparts steric bulk and electron-rich characteristics.
Properties
IUPAC Name |
3-(2,5-dimethylpyrrol-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-10-7-8-11(2)19(10)18-9-17-15-14(16(18)20)12-5-3-4-6-13(12)21-15/h7-9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOGNAWLFNIQIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1N2C=NC3=C(C2=O)C4=C(S3)CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2,5-Dimethylpyrrol-1-yl)-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-4-one is a heterocyclic derivative that has garnered attention for its potential biological activities. This article compiles findings from various studies to elucidate its pharmacological properties, particularly focusing on its antitubercular effects and other related biological activities.
Chemical Structure
The molecular structure of the compound includes a pyrrole moiety and a benzothiophene component, which are significant for its biological activity. The presence of the 2,5-dimethylpyrrole structure is crucial as it has been identified as a key feature contributing to the compound's efficacy against various pathogens.
Antimycobacterial Activity
Recent studies have highlighted the antimycobacterial properties of compounds derived from 2,5-dimethylpyrrole. Research indicates that derivatives incorporating this scaffold exhibit potent inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis), including multidrug-resistant strains. For instance:
- Inhibitory Concentration (MIC): Selected derivatives demonstrated an MIC90 below 1 µg/mL against M. tuberculosis.
- Mechanism of Action: The compounds bind to specific pockets within the MmpL3 structure of the bacteria, disrupting essential cellular functions and leading to bactericidal or bacteriostatic effects .
Monoclonal Antibody Production
Another significant finding relates to the compound's ability to enhance monoclonal antibody (mAb) production in cell cultures:
- Cell Culture Studies: The addition of the compound resulted in a 1.5-fold increase in mAb concentration compared to control conditions. This was attributed to improved cell viability and increased cell-specific productivity .
- Metabolic Impact: The compound suppressed cell growth while enhancing glucose uptake and ATP levels during mAb production processes .
Structure-Activity Relationship (SAR)
The SAR studies reveal that specific structural components of the compound are responsible for its biological activity:
| Component | Activity Description |
|---|---|
| 2,5-Dimethylpyrrole | Most active structure enhancing cell-specific productivity |
| Benzamide derivatives | Contribute to overall efficacy against M. tuberculosis |
| Succinimide | Plays a role in modulating cellular responses |
These findings suggest that modifications to these structural components could lead to enhanced biological activity and specificity .
Case Studies
Several case studies have been conducted to further explore the biological activity of this compound:
- Study on Antitubercular Effects:
- Monoclonal Antibody Production Enhancement:
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that derivatives of 2,5-dimethylpyrrole scaffolds exhibit promising antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. Research highlighted the importance of structural modifications on the pyrrole core which enhanced the compounds' efficacy against multidrug-resistant strains of tuberculosis. For instance, certain analogues demonstrated minimal inhibitory concentrations (MIC) below 1 µg/mL against these resistant strains while maintaining low cytotoxicity against human cells .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary data suggest that it can induce apoptosis in cancer cells through various mechanisms such as the modulation of cell cycle progression and the induction of oxidative stress. Specific studies have shown that derivatives incorporating the dimethylpyrrole moiety can inhibit the proliferation of cancer cell lines, suggesting potential for further development as chemotherapeutic agents .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. SAR studies have revealed that specific functional groups attached to the pyrrole ring significantly influence biological activity. For example:
| Functional Group | Effect on Activity |
|---|---|
| Cyclohexyl group | Enhanced antimycobacterial activity |
| Fluorophenyl group | Increased cytotoxicity against cancer cells |
| Alkyl substituents | Improved solubility and bioavailability |
These findings underscore the necessity for continued exploration of structural modifications to enhance therapeutic potential.
Synthesis and Derivative Development
The synthesis of 3-(2,5-Dimethylpyrrol-1-yl)-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-4-one involves several steps that can be optimized for yield and purity. Recent methodologies include:
- Condensation Reactions: Utilizing various aldehydes and ketones to form pyrrole derivatives.
- Cyclization Techniques: Employing cyclization strategies to form the benzothiolo-pyrimidine framework.
These synthetic strategies are crucial for producing sufficient quantities of the compound for biological testing and further development .
Drug Development
The promising biological activities associated with this compound suggest that it could serve as a lead compound in drug development pipelines targeting infectious diseases and cancer. Future research should focus on:
- Comprehensive pharmacokinetic and pharmacodynamic studies.
- Evaluation of toxicity profiles in vivo.
- Exploration of combination therapies with existing antimicrobial and anticancer agents.
Computational Studies
Utilizing computational modeling techniques such as molecular docking can provide insights into the binding mechanisms of this compound with biological targets. This approach can facilitate the identification of new derivatives with enhanced activity profiles.
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
- Ethyl 2-phenyl-4-(prop-2-yn-1-yloxy)-...pyrimidine-7-carboxylate (): This derivative adopts a half-chair conformation in the tetrahydro-pyridine ring, with a planar thieno[2,3-d]pyrimidine system. The planar structure facilitates π-π stacking, while the propynyloxy group introduces rigidity. The main compound’s dimethylpyrrole substituent likely disrupts planarity, reducing crystallinity but enhancing solubility .
- 2-Aminothieno[2,3-d]pyrimidin-4(3H)-one Derivatives: Synthesized via phosphine imine and annulation reactions (), these compounds feature amino groups at position 2. The amino group’s smaller size compared to dimethylpyrrole may allow tighter packing in crystal lattices, as seen in hydrogen-bonded networks in .
Data Tables
Table 1: Key Properties of Selected Tetrahydrobenzothienopyrimidinone Derivatives
Table 2: Crystallographic and Conformational Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
